molecular formula C9H13BrClNO2 B1412698 4-Bromo-2,5-dimethoxybenzylamine hydrochloride CAS No. 2205383-89-5

4-Bromo-2,5-dimethoxybenzylamine hydrochloride

Cat. No.: B1412698
CAS No.: 2205383-89-5
M. Wt: 282.56 g/mol
InChI Key: HSZSLBPBBDXIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethoxybenzylamine hydrochloride is a chemical compound that belongs to the class of substituted benzylamines It is characterized by the presence of a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions on the benzene ring, along with an amine group attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,5-dimethoxybenzylamine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 4-position of the benzene ring.

    Hydrochloride Formation: The resulting 4-Bromo-2,5-dimethoxybenzylamine is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethoxybenzylamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or alkylated benzylamines.

Scientific Research Applications

4-Bromo-2,5-dimethoxybenzylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of drugs with neurological or psychiatric applications.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A related compound with a phenethylamine backbone instead of a benzylamine backbone.

    2,5-Dimethoxy-4-methylbenzylamine: Similar structure but with a methyl group instead of a bromine atom.

    4-Chloro-2,5-dimethoxybenzylamine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-2,5-dimethoxybenzylamine hydrochloride is unique due to the specific combination of the bromine atom and methoxy groups, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

(4-bromo-2,5-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-7(10)9(13-2)3-6(8)5-11;/h3-4H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSLBPBBDXIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Reactant of Route 5
4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-dimethoxybenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.